
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- is a synthetic compound that belongs to the class of glycine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- typically involves the reaction of glycine with 4-chlorobenzoyl chloride and 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, glycine derivatives are often studied for their potential roles in neurotransmission and as enzyme inhibitors.
Medicine
Medicinally, compounds like Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- are investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, this compound could be used in the synthesis of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-(N-(4-chlorobenzoyl)-N-phenylglycyl)-
- Glycine, N-(N-(4-methoxybenzoyl)-N-phenylglycyl)-
- Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)alaninyl)-
Uniqueness
Glycine, N-(N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)glycyl)- is unique due to the presence of both 4-chlorobenzoyl and 4-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other glycine derivatives.
Propriétés
Numéro CAS |
71455-84-0 |
|---|---|
Formule moléculaire |
C18H17ClN2O5 |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
2-[[2-(N-(4-chlorobenzoyl)-4-methoxyanilino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H17ClN2O5/c1-26-15-8-6-14(7-9-15)21(11-16(22)20-10-17(23)24)18(25)12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,22)(H,23,24) |
Clé InChI |
PYJZYZJMEMJTDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)NCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
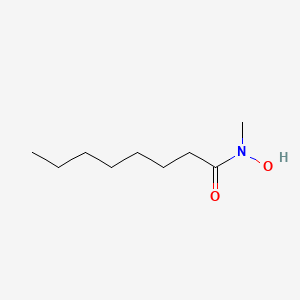

![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
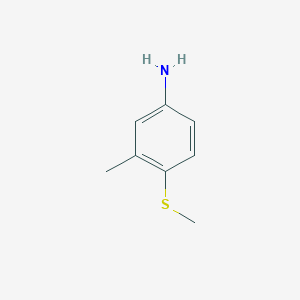

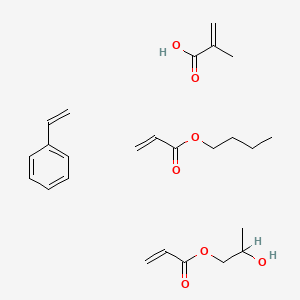

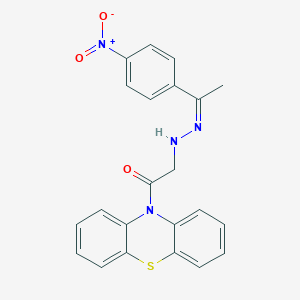
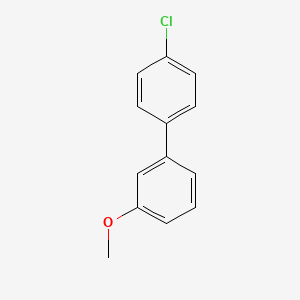
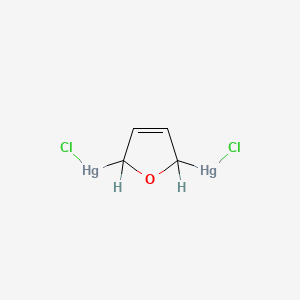
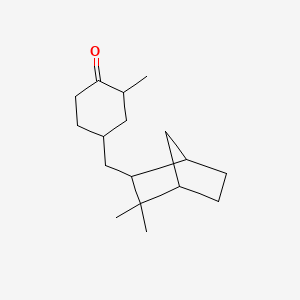
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
